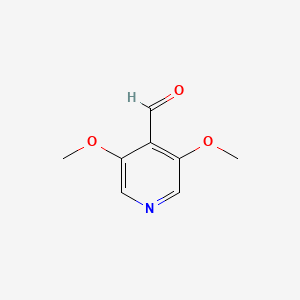

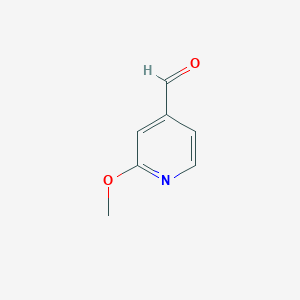

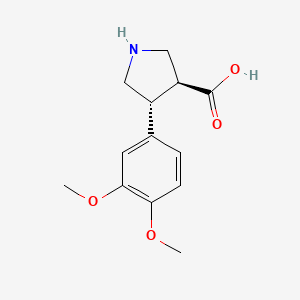

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid, or (3S,4R)-4-DMPPC, is an organic compound with a wide range of potential applications in scientific research. It is a versatile compound with a broad range of chemical and physical properties, making it an attractive choice for laboratory experiments.

科学的研究の応用

Synthesis and Structural Characterization

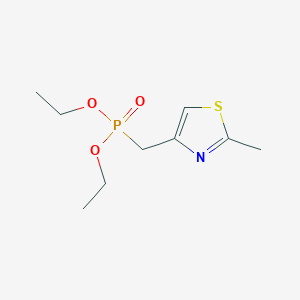

The compound has been utilized as a starting material for the synthesis of a variety of heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, Zinchenko et al. (2009) explored its reaction with carbonyl compounds and nitrous acid to synthesize dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, showcasing its utility in acid cyclization processes for creating complex heterocyclic structures (Zinchenko et al., 2009). Similarly, Menegazzo et al. (2006) described the synthesis of a beta-foldamer containing pyrrolidin-2-one rings starting from a related compound, which was characterized to adopt a 12-helix conformation through NMR analysis and molecular dynamics simulations (Menegazzo et al., 2006).

Chemical Reactions and Functionalization

Kang et al. (2015) demonstrated the potential of cyclic amines, including pyrrolidine, to undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines. This process involves carboxylic acid-promoted generation of a conjugated azomethine ylide followed by 6π-electrocylization, highlighting the reactivity of such compounds in complex chemical transformations (Kang et al., 2015).

Crystal and Molecular Structure Analysis

Research has also focused on analyzing the crystal and molecular structures of derivatives of (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid to understand their conformational properties. Grabowski et al. (2004) investigated the crystal and molecular structures of related compounds, emphasizing the significance of intramolecular dihydrogen bonds and their impact on molecular geometry, supported by Bader theory and model calculations (Grabowski et al., 2004).

Exploration in Drug Discovery

While focusing on scientific research applications and avoiding drug use and dosage discussions, it's notable that compounds of this structural class have been investigated for their potential in drug discovery. Wang et al. (2001) discussed the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, revealing insights into their interaction with the enzyme's active site and the importance of specific substituents for binding efficacy (Wang et al., 2001).

特性

IUPAC Name |

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16)/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPIXKKRVLZQIU-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376091 |

Source

|

| Record name | (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |

CAS RN |

1049980-11-1 |

Source

|

| Record name | (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。